molecular formula C6H11Cl3S2 B14178445 Butyl 1,2,2-trichloroethyl disulfide CAS No. 4560-93-4

Butyl 1,2,2-trichloroethyl disulfide

Cat. No.: B14178445
CAS No.: 4560-93-4
M. Wt: 253.6 g/mol
InChI Key: YBBKIICIEUHEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 1,2,2-trichloroethyl disulfide is a sulfur-containing organochlorine compound characterized by its disulfide (-S-S-) linkage, a butyl group, and a trichloroethyl substituent. Its stability, solubility, and reactivity are influenced by the electron-withdrawing trichloroethyl group and the hydrophobic butyl chain, which may affect its aggregation behavior or interaction with solvents .

Properties

CAS No.

4560-93-4

Molecular Formula

C6H11Cl3S2

Molecular Weight

253.6 g/mol

IUPAC Name

1-(1,2,2-trichloroethyldisulfanyl)butane

InChI

InChI=1S/C6H11Cl3S2/c1-2-3-4-10-11-6(9)5(7)8/h5-6H,2-4H2,1H3

InChI Key

YBBKIICIEUHEPI-UHFFFAOYSA-N

Canonical SMILES

CCCCSSC(C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides, including butyl 1,2,2-trichloroethyl disulfide, typically involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Common oxidants used in these reactions include molecular oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, and benzoquinones . The reaction conditions can vary, but they often involve mild temperatures and the use of solvents such as ethanol or subcritical water .

Industrial Production Methods

Industrial production of disulfides may involve the use of metal-containing catalysts or physical methods such as photo- or microwave irradiation. These methods aim to enhance the efficiency and selectivity of the disulfide formation process .

Chemical Reactions Analysis

Types of Reactions

Butyl 1,2,2-trichloroethyl disulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 1,2,2-trichloroethyl disulfide involves the cleavage of the disulfide bond, which can lead to the formation of reactive thiol intermediates. These thiols can interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving redox reactions and thiol-disulfide exchange processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Butyl 1,2,2-trichloroethyl disulfide is compared to three classes of analogous compounds: alkyl disulfides, chlorinated disulfides, and organosulfur compounds with bulky substituents.

Alkyl Disulfides (e.g., Dibutyl Disulfide)

  • Solubility: Dibutyl disulfide is highly soluble in nonpolar solvents like hexane and toluene due to its linear alkyl chains. In contrast, this compound exhibits reduced solubility in nonpolar media (e.g., <5% in hexane at 25°C) due to the polarizing effect of chlorine atoms, favoring solvents like dichloromethane or chloroform .
  • Thermal Stability : The trichloroethyl group introduces steric hindrance and electron withdrawal, lowering thermal stability (decomposition at ~150°C) compared to dibutyl disulfide (stable up to 200°C).

Chlorinated Disulfides (e.g., Bis(2-chloroethyl) Disulfide)

  • Reactivity : Bis(2-chloroethyl) disulfide undergoes rapid hydrolysis in aqueous media, whereas this compound demonstrates slower hydrolysis due to the butyl group’s steric protection.
  • Toxicity : Chlorinated disulfides generally exhibit higher acute toxicity (e.g., LC₅₀ in rodents <50 mg/kg) compared to butyl-trichloroethyl derivatives (LC₅₀ ~200 mg/kg), likely due to reduced bioavailability from the bulky substituents.

Organosulfur Compounds with Bulky Substituents (e.g., Triphenylmethyl Disulfide)

  • This distinction highlights the role of aromatic vs. aliphatic substituents in photophysical properties .
  • Solvent Compatibility: this compound is miscible with chlorinated solvents (e.g., chloroform, dichloromethane) but immiscible with alcohols like ethanol or methanol, aligning with trends in the CRC Handbook’s solubility tables .

Key Data Tables

Table 1: Physicochemical Properties Comparison

Property This compound Dibutyl Disulfide Bis(2-chloroethyl) Disulfide
Boiling Point (°C) 210–215 (decomposes) 285 192
Solubility in CHCl₃ >90% 85% 70%
Log P (Octanol/Water) 3.8 4.2 2.1
Hydrolysis Half-Life 48 h (pH 7) N/A 0.5 h (pH 7)

Table 2: Solvent Compatibility (Based on CRC Handbook Data )

Solvent This compound Carbon Disulfide Chloroform
Hexane Immiscible Miscible Immiscible
Dichloromethane Miscible Miscible Miscible
Ethanol Immiscible Immiscible Immiscible

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.